1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring, a butyl group, and a methylpropan-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole ring. The butyl group is then introduced through alkylation reactions, followed by the addition of the methylpropan-2-amine moiety. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-butyl-1H-1,3-benzodiazol-2-yl)methanol
- 2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine
Uniqueness
Compared to similar compounds, 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine dihydrochloride may exhibit unique chemical properties, such as enhanced stability, solubility, or biological activity. These unique features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H25Cl2N3 |
---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1-(1-butylbenzimidazol-2-yl)-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H23N3.2ClH/c1-4-5-10-18-13-9-7-6-8-12(13)17-14(18)11-15(2,3)16;;/h6-9H,4-5,10-11,16H2,1-3H3;2*1H |
InChI-Schlüssel |
USWBRCIJVMFJOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2N=C1CC(C)(C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.